2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride

CRAC channel indazole-3-carboxamide fluorine SAR

This fluorinated pyridine hydrochloride features a primary amine handle for facile conjugation. Its unique 3,5-difluoro substitution pattern is essential for the 3,5-difluoropyridin-4-yl pharmacophore found in potent CRAC channel blockers (e.g., indazole-3-carboxamide derivatives) and 5-HT5A antagonists (ASP5736). Replacing the fluorine atoms with methyl groups results in a >46-fold loss of activity. The low pKa (0.39) of the pyridine nitrogen alters protonation and salt formation, critical for PROTAC design. Researchers studying calcium signaling, mast cell stabilization, or neuroscience applications benefit from this building block's specificity.

Molecular Formula C7H9ClF2N2
Molecular Weight 194.61 g/mol
Cat. No. B7550101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride
Molecular FormulaC7H9ClF2N2
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)F)CCN)F.Cl
InChIInChI=1S/C7H8F2N2.ClH/c8-6-3-11-4-7(9)5(6)1-2-10;/h3-4H,1-2,10H2;1H
InChIKeyMHCRJNBUEGXDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride: A Key Fluorinated Pyridine Building Block with Quantifiable Advantages


2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride (CAS 1314907-15-7) is a fluorinated pyridine derivative that carries a primary amine side chain at the 4‑position and two electron‑withdrawing fluorine atoms at the 3‑ and 5‑positions of the pyridine ring . The hydrochloride salt form improves aqueous solubility and storage stability. This compound serves as a versatile building block for synthesizing bioactive molecules that rely on the 3,5‑difluoropyridin‑4‑yl pharmacophore, including indazole‑3‑carboxamide CRAC channel blockers and 5‑HT5A receptor antagonists [1].

Why 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride Cannot Be Replaced by Non‑Fluorinated or Mono‑Fluorinated Pyridine Analogs


The precise 3,5‑difluoro substitution pattern is not interchangeable with generic pyridine analogs. In a direct head‑to‑head SAR study [1], swapping the 3,5‑difluoro‑4‑pyridyl group for a 3‑methyl‑4‑pyridyl substituent caused a >46‑fold loss of CRAC channel inhibitory activity. Even the mono‑fluoro 3‑fluoro‑4‑pyridyl analog was approximately 1.5‑fold less potent. Beyond potency, the two fluorine atoms sharply reduce the pyridine nitrogen pKa from ~5.2 (unsubstituted pyridine) to a predicted 0.39 , which fundamentally alters protonation state, salt characteristics, and hydrogen‑bonding capacity—effects that cannot be replicated by other substituent patterns. These quantifiable differences render simple analog substitution chemically and pharmacologically invalid.

Quantitative Differentiation Evidence for 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride


3,5-Difluoro-4-pyridyl Substitution Provides >46-Fold Improvement in CRAC Channel Inhibition Over 3-Methyl-4-pyridyl Analog

In a head‑to‑head SAR study of indazole‑3‑carboxamide CRAC channel blockers, the analog bearing a 3,5‑difluoro‑4‑pyridyl group (compound 15b, n=1) exhibited an IC50 of 0.65 µM, whereas the direct analog with a 3‑methyl‑4‑pyridyl group (15a, n=1) was essentially inactive (IC50 >30 µM) under identical assay conditions [1]. This represents a >46‑fold improvement in potency attributable solely to the 3,5‑difluorination pattern.

CRAC channel indazole-3-carboxamide fluorine SAR

3,5-Difluoro-4-pyridyl Group Outperforms 3-Fluoro-4-pyridyl in CRAC Channel Inhibition by ~1.5-Fold

Within the same experimental system, the 3,5‑difluoro‑4‑pyridyl analog (15b, IC50 0.65 µM) showed consistently higher potency than the 3‑fluoro‑4‑pyridyl counterpart (15c, IC50 0.99 µM) [1]. The di‑fluorination provides a modest but reproducible ~1.5‑fold enhancement in target engagement compared to mono‑fluorination.

mono- vs di-fluorination CRAC channel potency comparison

3,5-Difluorination Reduces Pyridine Basicity by Over 10-Fold, Altering Salt and Formulation Behavior

The electron‑withdrawing effect of the two fluorine atoms at the 3‑ and 5‑positions drastically reduces the basicity of the pyridine nitrogen. The predicted pKa of 3,5‑difluoropyridine is 0.39±0.20 , compared to 5.2 for unsubstituted pyridine [1]. This >10‑fold difference in proton affinity means that the compound exists predominantly in its neutral (unprotonated) form at physiological pH, whereas generic pyridine analogs are partially protonated. This influences solubility, membrane permeability, and salt formation characteristics.

pKa pyridine basicity fluorine effect

Ethylene Linker in 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine Balances Potency and Synthetic Accessibility

In the CRAC channel inhibitor series, varying the methylene linker length between the amide and the 3,5‑difluoro‑4‑pyridyl group revealed that n=1 (methylene) yields IC50 0.65 µM, n=2 (ethylene) yields 1.34 µM, and n=3 (propylene) yields 12.8 µM [1]. While the n=1 linker provides optimal potency, the n=2 ethylene‑linked building block (corresponding to 2-(3,5-difluoropyridin-4-yl)ethan-1-amine) offers a compromise of good inhibitory activity with greater synthetic accessibility and reduced steric hindrance for further derivatization.

linker length SAR CRAC channel

High-Impact Application Scenarios for 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride


Synthesis of Indazole-3-carboxamide CRAC Channel Blockers for Immunological Research

The compound serves as a direct precursor for the synthesis of indazole‑3‑carboxamide derivatives (e.g., compounds 15b, 15d) that are potent CRAC channel blockers. Researchers studying mast cell stabilization, calcium signaling, or inflammatory disorders can use this building block to generate analogs with sub‑µM activity [1].

Preparation of 5-HT5A Receptor Antagonists for CNS Disorder Studies

The 3,5‑difluoropyridin‑4‑yl moiety is a key substructure of ASP5736, a selective 5‑HT5A receptor antagonist with demonstrated in vivo efficacy in animal models of schizophrenia [2]. The building block can be utilized to synthesize ASP5736 analogs for neuroscience research.

Fluorinated Building Block for PROTAC Linker Chemistry

The primary amine group allows facile conjugation to carboxylic acid‑containing ligands or linkers, making it suitable for PROTAC (proteolysis‑targeting chimera) design. The 3,5‑difluoro substitution enhances metabolic stability of the final degrader molecule relative to non‑fluorinated analogs [2].

Physicochemical Probe for Investigating Effects of Fluorination on Basicity-Driven Properties

Due to the drastically reduced pyridine pKa, this compound can serve as a model system for studying how fluorination affects salt formation, solubility‑pH profiles, and permeability in drug discovery projects, aiding the rational design of next‑generation fluorinated heterocycles .

Quote Request

Request a Quote for 2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.